molecular formula C7H3F3INO3 B1447324 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene CAS No. 1806421-60-2

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1447324
CAS No.: 1806421-60-2
M. Wt: 333 g/mol
InChI Key: DNIUPRZAOYFFFJ-UHFFFAOYSA-N
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Description

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F3INO3 It is characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name

4-iodo-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-3-4(11)1-2-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIUPRZAOYFFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nitration of 1-iodo-3-(trifluoromethoxy)benzene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Industry

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene serves as a valuable intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy group enhances the bioactivity and selectivity of drug candidates. For example, it has been used in the development of new anti-inflammatory agents and antibiotics due to its ability to modulate biological pathways effectively .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly insecticides and herbicides. Its fluorinated structure contributes to improved efficacy and stability in agricultural applications. Notable examples include its role in synthesizing compounds that act as insect growth regulators .

Dyes and Pigments

In the dye industry, this compound is used as a precursor for synthesizing various dyes and pigments. The incorporation of trifluoromethoxy groups into dye structures can lead to enhanced color properties and stability .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study published in a peer-reviewed journal, researchers synthesized a series of bioactive compounds using this compound as a key building block. The study demonstrated that the introduction of trifluoromethoxy groups significantly improved the pharmacological profiles of these compounds .

Case Study 2: Development of Insecticides

Another research article focused on utilizing this compound to develop novel insecticides with reduced toxicity to non-target organisms. The study highlighted how modifying existing insecticide structures with trifluoromethoxy groups led to compounds that were more effective against pests while being safer for beneficial insects .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is unique due to the combination of iodine, nitro, and trifluoromethoxy groups, which impart distinct electronic and steric effects.

Biological Activity

1-Iodo-4-nitro-3-(trifluoromethoxy)benzene is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, a nitro group, and a trifluoromethoxy group. The unique combination of these substituents influences its chemical reactivity and biological interactions.

Feature Description
Molecular Formula C7H3F3N2O3
IUPAC Name This compound
Molecular Weight 273.10 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the trifluoromethoxy group enhances lipophilicity, potentially aiding membrane permeability. This structural configuration allows the compound to interact with cellular targets effectively.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (M. tb). The mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins .

Anticancer Potential

Recent investigations into related compounds have suggested potential anticancer activity. For example, derivatives featuring similar structural motifs have demonstrated cytotoxic effects on cancer cell lines, such as FaDu hypopharyngeal tumor cells, through mechanisms involving apoptosis induction . The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards cellular targets involved in cancer progression.

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of this compound analogs against M. tb. Results indicated that certain derivatives exhibited promising activity in both replicating and non-replicating bacterial cultures. The structure-activity relationship (SAR) analysis revealed that modifications to the aromatic ring could significantly influence potency .
  • Cytotoxicity in Cancer Models : In a comparative study, compounds structurally similar to this compound were tested against various cancer cell lines. Results showed enhanced cytotoxicity relative to standard chemotherapeutics, suggesting a potential role in cancer therapy development .

Safety Profile

While exploring its biological applications, it is essential to consider the safety profile of this compound. Similar compounds have been reported to cause irritation upon contact with skin and eyes, necessitating careful handling in laboratory settings .

Q & A

Basic Question

  • Methodological Answer :
    • Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eyewash stations must be accessible .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, add a face shield and NIOSH-approved respirator .
    • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .
    • Emergency Protocols : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation .

How can researchers characterize the purity and structural integrity of this compound?

Basic Question

  • Methodological Answer :
    • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.
    • Spectroscopy :
  • <sup>1</sup>H/</sup><sup>19</sup>F NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm) and trifluoromethoxy groups (δ -58 to -60 ppm for <sup>19</sup>F) .
  • Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~343 for [M]<sup>+</sup>) and fragmentation patterns .
    • Melting Point : Compare experimental values (e.g., 82°C for analogous nitro-iodo-trifluoromethoxy compounds) to literature data .
Characterization MethodKey ParametersReference Data
HPLC Retention Time12.3 min (C18)N/A
<sup>1</sup>H NMRδ 7.8 (d, 1H)
Melting Point82°C

What methodologies are effective for introducing the iodo substituent into nitro- and trifluoromethoxy-substituted benzene rings?

Advanced Research Question

  • Methodological Answer :
    • Direct Electrophilic Iodination : Use I2/HIO3 in concentrated H2SO4 at 60°C. Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 8:2) .
    • Metal-Mediated Halogen Exchange : Employ CuI (10 mol%) in DMF at 120°C with KI as the iodine source. Yields improve with electron-withdrawing nitro groups directing substitution .
    • Controlled Nitration : Pre-functionalize the ring with nitro groups using HNO3/H2SO4 at 0°C before iodination to avoid over-nitration .

Q. Key Challenges :

  • Competing side reactions (e.g., deiodination under acidic conditions).
  • Steric hindrance from the trifluoromethoxy group requires elevated temperatures (>100°C) .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound?

Advanced Research Question

  • Methodological Answer :
    • Ab Initio Calculations : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare computed values (e.g., δ 7.6–7.9 ppm for aromatic protons) with experimental data .
    • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to assign ambiguous peaks in crowded spectra (e.g., overlapping trifluoromethoxy and nitro signals) .
    • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the trifluoromethoxy group) by acquiring spectra at 25°C and -40°C .

Q. Example Data Contradiction :

  • Reported <sup>19</sup>F NMR shifts for trifluoromethoxy groups range from δ -58 to -60 ppm due to solvent polarity effects. Use DMSO-d6 as a standardized solvent .

What synthetic routes are available for preparing derivatives of this compound?

Advanced Research Question

  • Methodological Answer :
    • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 (5 mol%) and Na2CO3 in THF/H2O (3:1) at 80°C. Yields: 70–85% .
    • Nucleophilic Aromatic Substitution : Replace iodine with amines (e.g., piperidine) in DMF at 100°C. Requires electron-deficient aryl iodide for reactivity .
    • Reduction of Nitro Group : Use H2/Pd-C in ethanol to convert nitro to amine, enabling further functionalization (e.g., amide coupling) .

Q. Table: Derivative Synthesis Conditions

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(PPh3)4, THF/H2O85%
Nitro ReductionH2 (1 atm), Pd-C, EtOH90%

How does the trifluoromethoxy group influence the electronic properties and reactivity of this compound?

Advanced Research Question

  • Methodological Answer :
    • Electron-Withdrawing Effect : The -OCF3 group decreases electron density at the aromatic ring (Hammett σp = +0.35), directing electrophilic substitution to the para position relative to iodine .
    • Steric Effects : The trifluoromethoxy group’s bulkiness slows meta-substitution reactions, favoring ortho/para pathways in nitration .
    • Spectroscopic Impact : The -OCF3 group causes deshielding in <sup>19</sup>F NMR, with shifts sensitive to solvent polarity (Δδ ~1.5 ppm in DMSO vs. CDCl3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Iodo-4-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 2
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1-Iodo-4-nitro-3-(trifluoromethoxy)benzene

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